molecular formula C14H13ClN2O2 B8810722 2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione CAS No. 104309-89-9

2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione

Cat. No.: B8810722
CAS No.: 104309-89-9
M. Wt: 276.72 g/mol
InChI Key: SMFSTOPZEJJSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . This compound is known for its unique structure, which includes a naphthalenedione core substituted with a chlorine atom and a piperazinyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have different properties and applications .

Scientific Research Applications

2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The molecular targets and pathways involved include the inhibition of enzymes involved in cellular respiration and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthalenedione, 2-amino-3-chloro-: Similar structure but with an amino group instead of a piperazinyl group.

    1,4-Naphthalenedione, 2-bromo-3-(1-piperazinyl)-: Similar structure but with a bromine atom instead of chlorine.

    1,4-Naphthalenedione, 2-ethyl-3-(1-piperazinyl)-: Similar structure but with an ethyl group instead of chlorine.

Uniqueness

2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazinyl group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

104309-89-9

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

2-chloro-3-piperazin-1-ylnaphthalene-1,4-dione

InChI

InChI=1S/C14H13ClN2O2/c15-11-12(17-7-5-16-6-8-17)14(19)10-4-2-1-3-9(10)13(11)18/h1-4,16H,5-8H2

InChI Key

SMFSTOPZEJJSSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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